molecular formula C7H7IO4 B3250805 (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene CAS No. 205503-96-4

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene

Cat. No.: B3250805
CAS No.: 205503-96-4
M. Wt: 282.03 g/mol
InChI Key: OJVUEUHUFZSXFM-RITPCOANSA-N
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Description

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene is a complex organic compound characterized by its unique structure, which includes a carboxyl group, an iodine atom, and two hydroxyl groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a suitable cyclohexadiene precursor, followed by the introduction of hydroxyl groups through oxidation reactions. The carboxyl group can be introduced via carboxylation reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the iodine atom can produce a variety of functionalized cyclohexadiene derivatives .

Scientific Research Applications

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene has several scientific research applications:

Mechanism of Action

The mechanism by which (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated cyclohexadiene derivatives and dihydroxycyclohexadiene compounds. Examples include:

Uniqueness

What sets (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene apart is the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

(5R,6R)-5,6-dihydroxy-4-iodocyclohexa-1,3-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVUEUHUFZSXFM-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(=C1)I)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@H](C(=C1)I)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene
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(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene
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(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene
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(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene
Reactant of Route 5
(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene
Reactant of Route 6
(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene

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